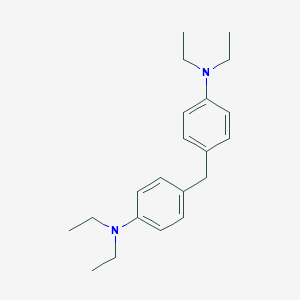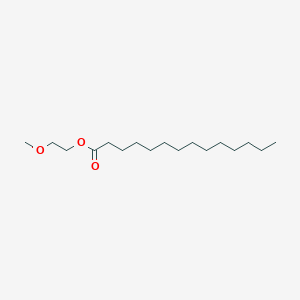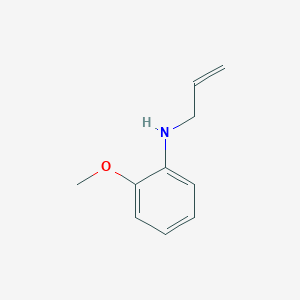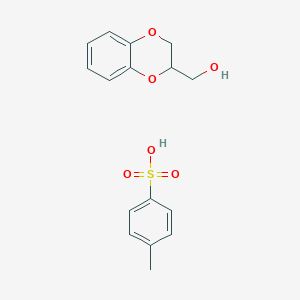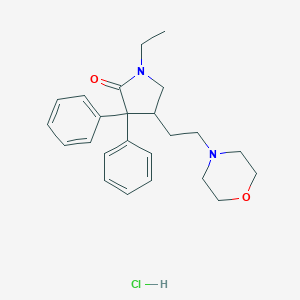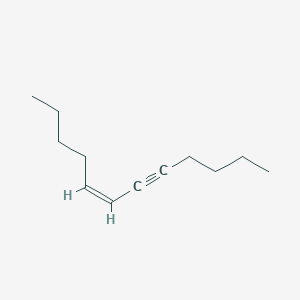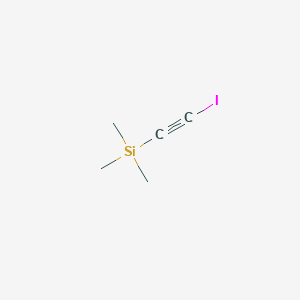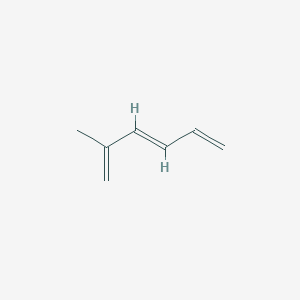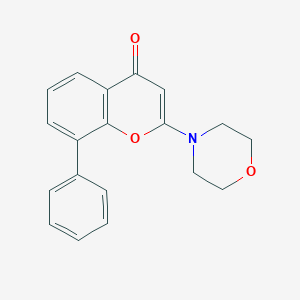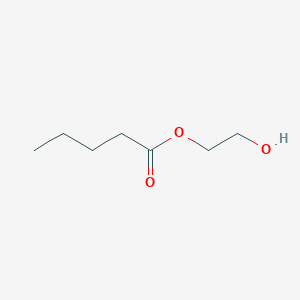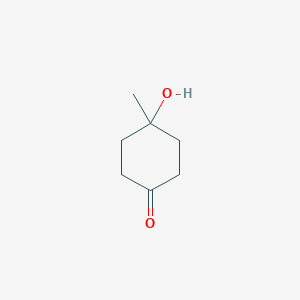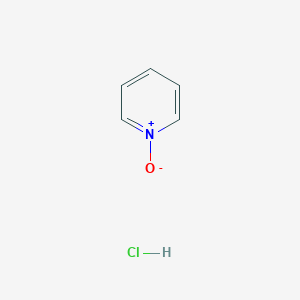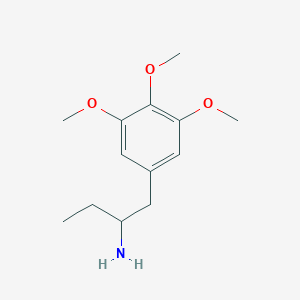
1-(3,4,5-Trimethoxyphenyl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4,5-Trimethoxyphenyl)butan-2-amine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist, and has been studied for its psychoactive properties. TMA-2 is a potent hallucinogen that has been shown to produce altered states of consciousness, visual and auditory hallucinations, and changes in mood and perception.
作用機序
The exact mechanism of action of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, perception, and cognition. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine may also affect other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its psychoactive effects.
生化学的および生理学的効果
1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been shown to produce visual and auditory hallucinations, changes in mood and perception, and altered states of consciousness.
実験室実験の利点と制限
One advantage of using 1-(3,4,5-Trimethoxyphenyl)butan-2-amine in lab experiments is its potent psychoactive effects, which may allow researchers to study the mechanisms underlying altered states of consciousness and perception. However, the complex synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine and its potential for abuse and misuse may limit its use in research. Additionally, the potential for adverse effects and the lack of standardized dosing protocols may make it difficult to conduct controlled experiments.
将来の方向性
There are several potential future directions for research on 1-(3,4,5-Trimethoxyphenyl)butan-2-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine may also serve as a lead compound for the development of new psychoactive drugs with improved safety and efficacy profiles. Additionally, further research is needed to fully understand the mechanisms underlying 1-(3,4,5-Trimethoxyphenyl)butan-2-amine's psychoactive effects and its potential for abuse and misuse.
合成法
The synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then acylated with butanoyl chloride to form 1-(3,4,5-Trimethoxyphenyl)butan-2-amine. The synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine is complex and requires specialized equipment and expertise.
科学的研究の応用
1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been studied for its psychoactive properties and its potential therapeutic applications. It has been shown to produce altered states of consciousness and changes in mood and perception, which may be useful in the treatment of certain psychiatric disorders. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine has also been studied for its potential use in drug discovery, as it may serve as a lead compound for the development of new psychoactive drugs.
特性
CAS番号 |
17097-73-3 |
|---|---|
製品名 |
1-(3,4,5-Trimethoxyphenyl)butan-2-amine |
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC名 |
1-(3,4,5-trimethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-10(14)6-9-7-11(15-2)13(17-4)12(8-9)16-3/h7-8,10H,5-6,14H2,1-4H3 |
InChIキー |
DCYONQVUAUEKAJ-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
正規SMILES |
CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



